Cas no 1251708-65-2 (N-(5-methyl-1,2-oxazol-3-yl)-3-(pyrimidin-2-yloxy)benzamide)

N-(5-methyl-1,2-oxazol-3-yl)-3-(pyrimidin-2-yloxy)benzamide is a synthetic small-molecule compound featuring a benzamide core substituted with a pyrimidin-2-yloxy group at the 3-position and a 5-methyl-1,2-oxazol-3-yl moiety as the amide substituent. This structure imparts potential utility in medicinal chemistry, particularly as an intermediate or scaffold for bioactive molecule development. The pyrimidine and oxazole heterocycles enhance binding affinity and selectivity in target interactions, making it valuable for research in kinase inhibition or receptor modulation. Its well-defined synthetic route and stable physicochemical properties support consistent performance in experimental applications. The compound is suited for academic and industrial research in drug discovery and chemical biology.
N-(5-methyl-1,2-oxazol-3-yl)-3-(pyrimidin-2-yloxy)benzamide structure
1251708-65-2 structure
Product name:N-(5-methyl-1,2-oxazol-3-yl)-3-(pyrimidin-2-yloxy)benzamide
CAS No:1251708-65-2
MF:C15H12N4O3
Molecular Weight:296.280782699585
CID:6199370
PubChem ID:52417102

N-(5-methyl-1,2-oxazol-3-yl)-3-(pyrimidin-2-yloxy)benzamide 化学的及び物理的性質

名前と識別子

    • N-(5-methyl-1,2-oxazol-3-yl)-3-(pyrimidin-2-yloxy)benzamide
    • N-(5-methyl-1,2-oxazol-3-yl)-3-pyrimidin-2-yloxybenzamide
    • N-(5-methylisoxazol-3-yl)-3-(pyrimidin-2-yloxy)benzamide
    • 1251708-65-2
    • AKOS024525920
    • F5869-0074
    • VU0526674-1
    • インチ: 1S/C15H12N4O3/c1-10-8-13(19-22-10)18-14(20)11-4-2-5-12(9-11)21-15-16-6-3-7-17-15/h2-9H,1H3,(H,18,19,20)
    • InChIKey: ZNWCAHQIHDEJHG-UHFFFAOYSA-N
    • SMILES: O(C1N=CC=CN=1)C1=CC=CC(C(NC2C=C(C)ON=2)=O)=C1

計算された属性

  • 精确分子量: 296.09094026g/mol
  • 同位素质量: 296.09094026g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 22
  • 回転可能化学結合数: 4
  • 複雑さ: 376
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.1
  • トポロジー分子極性表面積: 90.1Ų

N-(5-methyl-1,2-oxazol-3-yl)-3-(pyrimidin-2-yloxy)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F5869-0074-5μmol
N-(5-methyl-1,2-oxazol-3-yl)-3-(pyrimidin-2-yloxy)benzamide
1251708-65-2
5μmol
$63.0 2023-09-09
Life Chemicals
F5869-0074-25mg
N-(5-methyl-1,2-oxazol-3-yl)-3-(pyrimidin-2-yloxy)benzamide
1251708-65-2
25mg
$109.0 2023-09-09
Life Chemicals
F5869-0074-10mg
N-(5-methyl-1,2-oxazol-3-yl)-3-(pyrimidin-2-yloxy)benzamide
1251708-65-2
10mg
$79.0 2023-09-09
Life Chemicals
F5869-0074-30mg
N-(5-methyl-1,2-oxazol-3-yl)-3-(pyrimidin-2-yloxy)benzamide
1251708-65-2
30mg
$119.0 2023-09-09
Life Chemicals
F5869-0074-20μmol
N-(5-methyl-1,2-oxazol-3-yl)-3-(pyrimidin-2-yloxy)benzamide
1251708-65-2
20μmol
$79.0 2023-09-09
Life Chemicals
F5869-0074-3mg
N-(5-methyl-1,2-oxazol-3-yl)-3-(pyrimidin-2-yloxy)benzamide
1251708-65-2
3mg
$63.0 2023-09-09
Life Chemicals
F5869-0074-10μmol
N-(5-methyl-1,2-oxazol-3-yl)-3-(pyrimidin-2-yloxy)benzamide
1251708-65-2
10μmol
$69.0 2023-09-09
Life Chemicals
F5869-0074-2mg
N-(5-methyl-1,2-oxazol-3-yl)-3-(pyrimidin-2-yloxy)benzamide
1251708-65-2
2mg
$59.0 2023-09-09
Life Chemicals
F5869-0074-40mg
N-(5-methyl-1,2-oxazol-3-yl)-3-(pyrimidin-2-yloxy)benzamide
1251708-65-2
40mg
$140.0 2023-09-09
Life Chemicals
F5869-0074-2μmol
N-(5-methyl-1,2-oxazol-3-yl)-3-(pyrimidin-2-yloxy)benzamide
1251708-65-2
2μmol
$57.0 2023-09-09

N-(5-methyl-1,2-oxazol-3-yl)-3-(pyrimidin-2-yloxy)benzamide 関連文献

N-(5-methyl-1,2-oxazol-3-yl)-3-(pyrimidin-2-yloxy)benzamideに関する追加情報

Recent Advances in the Study of N-(5-methyl-1,2-oxazol-3-yl)-3-(pyrimidin-2-yloxy)benzamide (CAS: 1251708-65-2)

N-(5-methyl-1,2-oxazol-3-yl)-3-(pyrimidin-2-yloxy)benzamide (CAS: 1251708-65-2) has emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have focused on its potential applications as a kinase inhibitor, particularly in the context of cancer therapy. The compound's unique structure, featuring a benzamide core linked to a pyrimidine and oxazole moiety, suggests promising interactions with various kinase targets, making it a valuable candidate for further investigation.

One of the key findings from recent research is the compound's selective inhibition of specific kinase pathways involved in tumor proliferation. In vitro studies have demonstrated its efficacy in suppressing the activity of kinases such as EGFR and HER2, which are often overexpressed in certain types of cancers. These findings are supported by molecular docking simulations, which highlight the compound's ability to bind to the ATP-binding sites of these kinases, thereby disrupting their signaling cascades.

Further investigations into the pharmacokinetic properties of N-(5-methyl-1,2-oxazol-3-yl)-3-(pyrimidin-2-yloxy)benzamide have revealed favorable absorption and distribution profiles. Animal studies indicate that the compound exhibits good oral bioavailability and sustained plasma concentrations, which are critical for its potential use as an oral therapeutic agent. Additionally, preliminary toxicity assessments suggest a manageable safety profile, although further studies are required to fully elucidate its long-term effects.

The synthesis and optimization of N-(5-methyl-1,2-oxazol-3-yl)-3-(pyrimidin-2-yloxy)benzamide have also been a focus of recent research. Novel synthetic routes have been developed to improve yield and purity, while structural modifications are being explored to enhance its potency and selectivity. These efforts are expected to pave the way for the development of next-generation kinase inhibitors with improved therapeutic indices.

In conclusion, N-(5-methyl-1,2-oxazol-3-yl)-3-(pyrimidin-2-yloxy)benzamide represents a promising candidate for targeted cancer therapy. Its unique chemical structure, combined with its demonstrated kinase inhibitory activity and favorable pharmacokinetic properties, positions it as a compound of high interest for future drug development. Ongoing research aims to further validate its efficacy and safety in preclinical and clinical settings, with the ultimate goal of translating these findings into effective treatments for patients.

おすすめ記事

推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
pengshengyue
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
pengshengyue
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm